2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane
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Overview
Description
2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane is a complex organic compound featuring a unique structure that includes both dioxolane and dihydrothiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide . The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Industrial methods may also employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reactions with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . It may also participate in radical chain processes, enabling site-specific additions and other transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal used as a protecting group.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent.
Solketal: A protected form of glycerol used in the synthesis of mono-, di-, and triglycerides.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane is unique due to its combination of dioxolane and dihydrothiophene rings, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications where both stability and reactivity are required.
Properties
Molecular Formula |
C10H14O4S |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane |
InChI |
InChI=1S/C10H14O4S/c1-6-15-8(10-13-4-5-14-10)7(1)9-11-2-3-12-9/h1,6-10H,2-5H2 |
InChI Key |
LGCASADUXFIQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2C=CSC2C3OCCO3 |
Origin of Product |
United States |
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